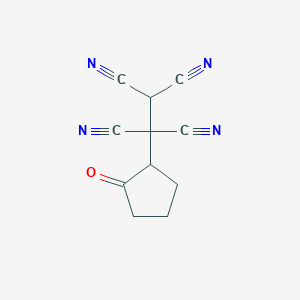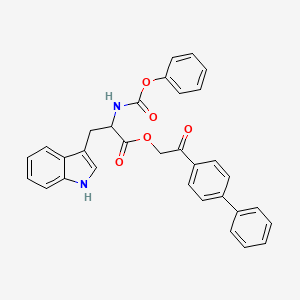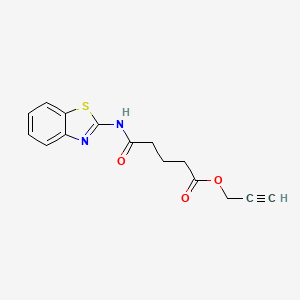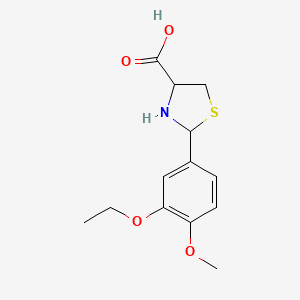![molecular formula C12H9BrFNS B15008824 N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B15008824.png)
N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and photovoltaic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in coordination chemistry to form metal complexes with potential biological applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base moiety allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the bromothiophene and fluoromethylaniline groups can enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline can be compared with other Schiff bases and related compounds:
N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound features a dimethoxyphenyl group instead of a bromothiophene moiety, leading to different chemical and biological properties.
N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar to the target compound, this molecule contains a fluorophenyl group, but lacks the bromothiophene moiety, resulting in distinct reactivity and applications.
N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)aceto hydrazide: This compound has a similar bromophenyl group but differs in the rest of its structure, leading to unique properties and uses.
Propiedades
Fórmula molecular |
C12H9BrFNS |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
1-(5-bromothiophen-2-yl)-N-(3-fluoro-4-methylphenyl)methanimine |
InChI |
InChI=1S/C12H9BrFNS/c1-8-2-3-9(6-11(8)14)15-7-10-4-5-12(13)16-10/h2-7H,1H3 |
Clave InChI |
APEKELCTZCRSNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=CC=C(S2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)


![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
![4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B15008782.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008822.png)
